Perfluorobutylsulfonyl fluoride (NfF or PBSF, CAS 375-72-4) is a colorless, volatile liquid primarily utilized as a highly stable perfluoroalkylsulfonylating agent. In industrial and laboratory settings, it serves as the premier precursor for synthesizing nonafluorobutanesulfonates (nonaflates), which are highly reactive electrophiles for transition-metal-catalyzed cross-coupling reactions. Additionally, as a C4-based fluorinated building block, it has become the industry-standard replacement for legacy C8 precursors in the production of specialty surfactants, polymers, and lithium-ion battery electrolytes, balancing high chemical inertness with improved environmental profiles [1].
Substituting NfF with the more common trifluoromethanesulfonic anhydride (Tf2O) introduces severe handling and processability challenges, as Tf2O reacts violently with moisture, necessitating strictly anhydrous conditions. Furthermore, the resulting triflates are highly susceptible to premature S-O bond cleavage and basic hydrolysis during cross-coupling, leading to significant yield losses via phenol regeneration [1]. Conversely, attempting to substitute NfF with perfluorooctanesulfonyl fluoride (POSF) for surfactant or electrolyte synthesis triggers severe regulatory and bioaccumulation liabilities, as C8-based POSF is globally restricted [2]. NfF perfectly bridges this gap, providing the superior leaving-group activation of a perfluoroalkylsulfonate without the extreme moisture sensitivity of Tf2O or the regulatory dead-end of POSF.
PFBS derivatives lack branched impurities; PFOS derivatives carry significant branched isomers, complicating analytical reproducibility.
PBSF production achieves markedly higher yield than POSF, affecting supply economics and cost structure if substituted.
Liquid NfF enables straightforward benchtop use; gaseous triflyl fluoride requires specialized equipment, limiting direct replacement.
The synthesis of active electrophiles often requires highly reactive sulfonylating agents. While trifluoromethanesulfonic anhydride (Tf2O) is the traditional choice, it is violently reactive with water and requires rigorous anhydrous protocols. In contrast, Perfluorobutylsulfonyl fluoride (NfF) is highly stable to aqueous environments and resists hydrolysis at pH levels below 12 [1]. This profound difference in moisture tolerance allows NfF to be handled more easily on the benchtop and used in biphasic or less stringently dried solvent systems, significantly reducing process complexity and the risk of reagent degradation during scale-up [1].
| Evidence Dimension | Stability in aqueous media |
| Target Compound Data | Stable to water at pH < 12 |
| Comparator Or Baseline | Triflic anhydride (Tf2O) (Violently hydrolyzes upon contact with moisture) |
| Quantified Difference | Complete elimination of violent moisture reactivity |
| Conditions | Reagent exposure to aqueous/ambient conditions during sulfonylation |
Eliminates the strict requirement for inert atmospheres and ultra-dry solvents, lowering manufacturing costs and improving batch-to-batch reproducibility.
In palladium-catalyzed cross-coupling reactions, the stability of the electrophile under basic conditions is critical. A comparative study on the cross-coupling of 7-substituted coumarins demonstrated that aryl nonaflates (derived from NfF) coupled efficiently to yield desired diaryl amines in excellent yields. In sharp contrast, the corresponding aryl triflates (derived from Tf2O) were chemically unstable under the same basic microwave-assisted conditions, resulting in competitive detriflation and hydrolysis back to the starting phenol [1]. The enhanced S-O bond stability of the nonaflate group prevents premature degradation, making NfF the superior activating agent for sterically hindered or electronically deactivated substrates[1].
| Evidence Dimension | Resistance to basic hydrolysis during cross-coupling |
| Target Compound Data | Aryl nonaflates (Provide high yields of coupled product with minimal hydrolysis) |
| Comparator Or Baseline | Aryl triflates (Unstable, yielding detriflated and hydrolyzed side products) |
| Quantified Difference | Significant reduction in phenol regeneration and improved target yield |
| Conditions | Pd-catalyzed cross-coupling (e.g., amination) under basic conditions |
Prevents starting material degradation and maximizes target yield in advanced pharmaceutical intermediate synthesis, directly impacting process economics.
The global phase-out of long-chain perfluoroalkyl substances has forced a shift in the procurement of fluorinated building blocks. Perfluorooctanesulfonyl fluoride (POSF, C8) has been heavily restricted due to its severe bioaccumulation potential and degradation into PFOS. Perfluorobutylsulfonyl fluoride (PBSF/NfF, C4) serves as the primary industrial replacement [1]. Because the C4 perfluoroalkyl chain exhibits significantly lower bioaccumulation while maintaining the necessary chemical inertness, thermal stability, and surfactant properties, PBSF is the mandated precursor for modern, compliant fluorochemicals, including specialty coatings and battery electrolytes [1].
| Evidence Dimension | Regulatory viability and bioaccumulation profile |
| Target Compound Data | PBSF (C4 perfluoroalkyl chain, compliant industry standard) |
| Comparator Or Baseline | POSF (C8 perfluoroalkyl chain, globally restricted/phased out) |
| Quantified Difference | Avoidance of C8-associated regulatory bans while maintaining perfluoroalkyl sulfonic properties |
| Conditions | Precursor selection for industrial surfactants and polymer synthesis |
Ensures long-term procurement viability and regulatory compliance by avoiding restricted legacy C8 PFAS precursors.
The conversion of aryl and alkyl alcohols to their corresponding fluorides traditionally requires harsh, hazardous reagents like DAST or multi-step halide conversions. NfF offers a streamlined alternative by acting as an in situ activating agent. Research demonstrates that aryl alcohols can be converted to aryl nonaflates using CsF, followed immediately by palladium-catalyzed fluorination in a one-pot, two-step microwave procedure at 180 °C, yielding aryl fluorides in 41–85% isolated yields[1]. This avoids the isolation of sensitive intermediates and bypasses the need for highly corrosive classical deoxyfluorinating gases or liquids [1].
| Evidence Dimension | Reaction condition severity and operational safety |
| Target Compound Data | NfF-mediated one-pot activation/fluorination (Proceeds via stable nonaflate intermediates) |
| Comparator Or Baseline | Traditional deoxyfluorinating agents (Require highly reactive, moisture-sensitive, and hazardous reagents) |
| Quantified Difference | Elimination of hazardous fluorinating gases and isolation steps, achieving 41–85% yields in one pot |
| Conditions | One-pot conversion of aryl alcohols to aryl fluorides via Pd-catalysis |
Streamlines the synthesis of fluorinated pharmaceutical building blocks by allowing one-pot activation and fluorination under safer, more scalable conditions.
Ideal for activating sterically hindered or electron-deficient phenols for Buchwald-Hartwig, Suzuki, or Stille cross-couplings, where traditional triflates would decompose due to basic hydrolysis [1].
Serves as the foundational C4 building block for synthesizing nonafluorobutanesulfonate surfactants, replacing restricted C8 POSF derivatives while maintaining critical surface-active properties[2].
Used to synthesize bis-nonafluorobutanesulfonimide (Nf2NH) and its lithium salts (LiNFSI), leveraging the stability of the C4 perfluoroalkyl group for high-voltage lithium-ion batteries [2].
Utilized in discovery chemistry for the rapid, one-pot conversion of alcohols to fluorides, avoiding the handling of highly toxic and corrosive classical fluorinating agents [3].
Corrosive